molecular formula C10H10N2 B11958281 3-Amino-2-methyl-3-phenyl-acrylonitrile

3-Amino-2-methyl-3-phenyl-acrylonitrile

Cat. No.: B11958281
M. Wt: 158.20 g/mol
InChI Key: YSYGWWPQIGAWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-methyl-3-phenyl-acrylonitrile is an organic compound with the molecular formula C10H10N2 It is a nitrile derivative characterized by the presence of an amino group, a methyl group, and a phenyl group attached to an acrylonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-3-phenyl-acrylonitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization and dehydration steps. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-3-phenyl-acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Oximes or nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Amino-2-methyl-3-phenyl-acrylonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-3-phenyl-acrylonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-methyl-3-phenyl-acrylonitrile: Unique due to its specific substitution pattern.

    2-Phenyl-3-(p-aminophenyl)acrylonitrile: Similar structure but with different substitution on the phenyl ring.

    3-(4-Dimethylamino)phenyl-2-(3-methylphenyl)acrylonitrile: Contains a dimethylamino group instead of an amino group

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research fields .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

3-amino-2-methyl-3-phenylprop-2-enenitrile

InChI

InChI=1S/C10H10N2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6H,12H2,1H3

InChI Key

YSYGWWPQIGAWSV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.